3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone
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Overview
Description
3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2 It is a derivative of propiophenone, characterized by the presence of dimethyl and methoxy substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylacetophenone: Similar structure but lacks the methoxy group.
2-Methoxyphenylpropiophenone: Similar structure but lacks the dimethyl groups.
Uniqueness
3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone is unique due to the presence of both dimethyl and methoxy substituents, which confer distinct chemical properties and reactivity. This combination of substituents can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFANDPURPIAGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644182 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-06-4 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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